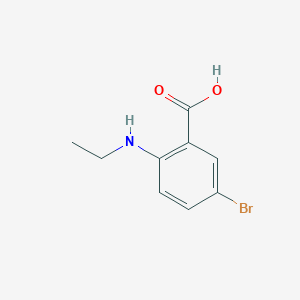![molecular formula C15H18F3N3O3 B2822755 Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate CAS No. 851169-28-3](/img/structure/B2822755.png)
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is a chemical compound with the molecular formula C15H18F3N3O3 This compound is notable for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate typically involves the reaction of ethyl acetoacetate with morpholine and 2-(trifluoromethyl)phenylhydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Ethyl acetoacetate reacts with morpholine to form an intermediate.
Step 2: The intermediate reacts with 2-(trifluoromethyl)phenylhydrazine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation.
相似化合物的比较
Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate can be compared with other similar compounds, such as:
- Ethyl 2-(morpholin-4-yl)-2-{2-[2-(fluoromethyl)phenyl]hydrazin-1-ylidene}acetate
- Ethyl 2-(morpholin-4-yl)-2-{2-[2-(chloromethyl)phenyl]hydrazin-1-ylidene}acetate
These compounds share similar structures but differ in the substituents on the phenyl ring. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential biological activity, making it distinct from its analogs.
属性
IUPAC Name |
ethyl (2Z)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLWTMUXBMOKNG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

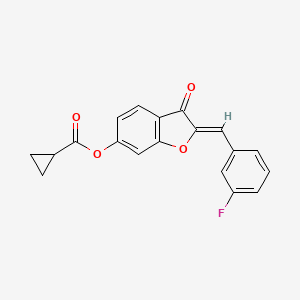
![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
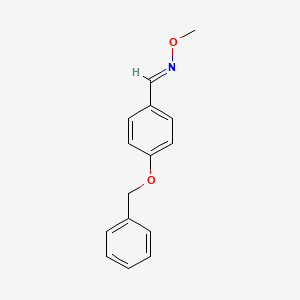
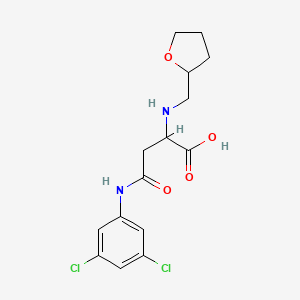
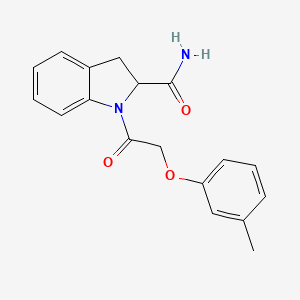

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2822686.png)
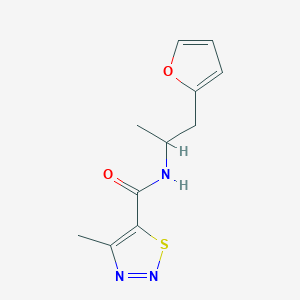
![ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate](/img/structure/B2822688.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
